Molecular weight and logP values of nitrophenyl adamantanes
Molecular weight and logP values of nitrophenyl adamantanes
An In-depth Technical Guide to the Molecular Weight and LogP Values of Nitrophenyl Adamantanes
Abstract
The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, has become a privileged motif in medicinal chemistry, valued for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] When combined with electronically active pharmacophores like the nitrophenyl group, it creates a class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive exploration of two fundamental physicochemical properties of nitrophenyl adamantanes: molecular weight and the n-octanol/water partition coefficient (LogP). Aimed at researchers, scientists, and drug development professionals, this document details the theoretical underpinnings, computational methods, and experimental protocols for determining these crucial parameters that govern a drug candidate's behavior, from synthesis to its ultimate biological effect.
The Adamantane Scaffold: A "Lipophilic Bullet" in Drug Design
First isolated from petroleum in 1933, adamantane (tricyclo[3.3.1.1³⁷]decane) is a perfectly symmetrical, strain-free, and exceptionally stable hydrocarbon.[3] Its unique three-dimensional structure confers several advantageous properties that medicinal chemists exploit:
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Lipophilicity: The bulky, all-carbon cage of adamantane is highly lipophilic.[4] Incorporating this moiety into a drug candidate can significantly increase its ability to cross lipid membranes, such as the blood-brain barrier, and interact with hydrophobic pockets in target proteins.[1][2] The inclusion of an adamantyl group is estimated to raise the calculated LogP (cLogP) of a compound by approximately 3.1 log units.[5]
-
Metabolic Stability: The adamantane core is resistant to metabolic degradation due to its lack of easily oxidizable C-H bonds, which can protect adjacent functional groups and increase a drug's plasma half-life.[1][5]
-
Rigid Scaffolding: Unlike flexible alkyl chains, the adamantane cage acts as a rigid anchor. This allows for the precise positioning of pharmacophoric groups to optimize binding interactions with biological targets.[5]
These properties have led to the successful development of several FDA-approved drugs, including the antiviral amantadine and the Alzheimer's drug memantine, cementing adamantane's status as a "privileged scaffold" in medicinal chemistry.[1][2][6]
The Nitrophenyl Moiety: An Electronic Modulator
The nitrophenyl group is another key player in drug design, primarily due to the strong electron-withdrawing nature of the nitro group (–NO₂).[7] Its inclusion can profoundly influence a molecule's properties:
-
Modulation of Pharmacodynamics: The nitro group can alter the electronic distribution within a molecule, affecting its ability to bind to receptors or inhibit enzymes.[7]
-
Bio-reductive Activation: In some cases, the nitro group can be reduced by enzymes in hypoxic environments (low oxygen), such as those found in solid tumors or certain bacteria, to generate cytotoxic species. This makes it a valuable component for hypoxia-activated prodrugs.[8]
-
Influence on Physicochemical Properties: While the nitro group is polar, its overall effect on lipophilicity can be complex and context-dependent. It often serves to balance the high lipophilicity of scaffolds like adamantane.[7][9]
Despite its utility, the nitro group is sometimes flagged as a potential "toxicophore" due to concerns about mutagenicity, requiring careful evaluation during drug development.[10]
Synthesis of Nitrophenyl Adamantane Derivatives
Nitrophenyl adamantanes are typically synthesized through straightforward condensation reactions, linking a functionalized adamantane core to a nitrophenyl moiety. A common approach involves the reaction of an adamantane derivative (e.g., an amine or acyl chloride) with a corresponding nitrophenyl partner.[11]
Generalized Synthetic Workflow
The diagram below illustrates a common synthetic pathway for creating an amide linkage between an adamantane core and a nitrophenyl group.
Caption: Generalized workflow for the synthesis of N-(Nitrophenyl)adamantane-1-carboxamide.
Experimental Protocol: Synthesis of N-(4-nitrophenyl)adamantane-1-carboxamide
This protocol is a representative example based on established chemical literature.[11][12]
-
Preparation of Adamantane-1-carbonyl chloride:
-
To a solution of adamantane-1-carboxylic acid (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL), add two drops of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 mmol) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate, which can be used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude adamantane-1-carbonyl chloride (1.0 mmol) in anhydrous THF (10 mL).
-
Add 4-nitroaniline (1.0 mmol) and triethylamine (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure N-(4-nitrophenyl)adamantane-1-carboxamide.
-
Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Molecular Weight Determination
The molecular weight (MW) is the mass of one mole of a substance, expressed in grams per mole ( g/mol ). It is a fundamental property required for all stoichiometric calculations, solution preparation, and analytical characterizations.
Protocol: Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic masses of all atoms in the molecule's chemical formula.[13][14] Let's calculate the MW for N-(4-nitrophenyl)adamantane-1-carboxamide.
-
Determine the Molecular Formula:
-
Adamantane-1-carboxamide group: C₁₁H₁₅NO
-
4-nitrophenyl group attached to the nitrogen, replacing one H: C₆H₄N₁O₂
-
Combine and subtract the atoms of water (H₂O) lost during amide bond formation (this is already accounted for in the fragments above).
-
Total Formula: C₁₇H₂₀N₂O₃
-
-
List the Atomic Masses of Constituent Elements:
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Nitrogen (N): 14.007 g/mol
-
Oxygen (O): 15.999 g/mol
-
-
Calculate the Total Mass for Each Element:
-
Mass of Carbon: 17 atoms * 12.011 g/mol = 204.187 g/mol
-
Mass of Hydrogen: 20 atoms * 1.008 g/mol = 20.160 g/mol
-
Mass of Nitrogen: 2 atoms * 14.007 g/mol = 28.014 g/mol
-
Mass of Oxygen: 3 atoms * 15.999 g/mol = 47.997 g/mol
-
-
Sum the Masses to Find the Molecular Weight:
-
MW = 204.187 + 20.160 + 28.014 + 47.997 = 300.358 g/mol
-
Table of Molecular Weights for Representative Nitrophenyl Adamantanes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(4-Nitrophenyl)adamantane | C₁₆H₁₉NO₂ | 257.33 |
| N-(4-Nitrophenyl)adamantane-1-carboxamide | C₁₇H₂₀N₂O₃ | 300.36 |
| 1-(Adamantan-1-yl)-2-(4-nitrophenyl)ethan-1-one | C₁₈H₂₁NO₃ | 315.37 |
| 1-Amino-3-(4-nitrophenoxy)adamantane | C₁₆H₂₀N₂O₃ | 288.34 |
Lipophilicity and the Partition Coefficient (LogP)
Lipophilicity, literally "fat-loving," is a critical physicochemical property that describes a compound's ability to dissolve in fats, oils, and non-polar solvents. In drug discovery, it heavily influences a molecule's ADMET profile.[5] The most common measure of lipophilicity is the partition coefficient (P) , defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
P = [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ
Due to the wide range of P values, it is more conveniently expressed on a logarithmic scale, LogP .
-
LogP > 0: The compound is lipophilic (prefers the octanol phase).
-
LogP < 0: The compound is hydrophilic (prefers the aqueous phase).
-
LogP = 0: The compound has equal affinity for both phases.
For ionizable molecules, the distribution coefficient (LogD ) is used, which is the LogP at a specific pH.[15]
Determination of LogP Values
LogP can be determined through computational prediction or direct experimental measurement.
Computational LogP Prediction (cLogP)
In the early stages of drug discovery, computational methods provide rapid LogP estimations for large virtual libraries of compounds, helping to prioritize candidates for synthesis.[16] These methods are broadly categorized:
-
Atom-based: Calculates LogP by summing the contributions of individual atoms.
-
Fragment-based: Sums the contributions of predefined molecular fragments.
-
Property-based: Uses whole-molecule properties (e.g., polar surface area) to predict LogP.
Numerous software packages are available, including ALOGPS, ChemDraw, ACD/Labs Percepta, and PrologP.[6][17][18][19]
Caption: Workflow for the computational prediction of LogP (cLogP).
Experimental LogP Measurement
Experimental methods provide more accurate LogP values and are essential for lead optimization and regulatory submissions.
This classic method directly measures the partitioning of a compound between n-octanol and water.[20][21]
Protocol: Shake-Flask LogP Determination
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS at pH 7.4 for LogD measurement) with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Sample Preparation: Dissolve a precisely weighed amount of the nitrophenyl adamantane derivative in the pre-saturated n-octanol. The initial concentration should be chosen to ensure it is detectable in both phases and does not exceed the solubility limit in either.
-
Partitioning: Add a known volume of the pre-saturated aqueous phase to the octanol solution in a flask.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25 °C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ (Concentration in Octanol / Concentration in Water).
Reversed-phase HPLC (RP-HPLC) offers a faster, higher-throughput alternative to the shake-flask method.[22][23] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its LogP value.
Protocol: HPLC-Based LogP Estimation
-
Calibration: Prepare a set of standard compounds with accurately known LogP values that span the expected range of the test compound.
-
Chromatography: Inject each standard compound onto a RP-HPLC column (e.g., C18) and elute with a mobile phase, typically a methanol/water or acetonitrile/water mixture. Record the retention time (tᵣ) for each standard.
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time (void time).
-
Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. A linear relationship should be observed. Perform a linear regression to obtain the equation of the line.
-
Analyze Test Compound: Inject the nitrophenyl adamantane derivative under the identical HPLC conditions and determine its retention time and log(k').
-
Estimate LogP: Use the calibration curve equation to calculate the LogP of the test compound from its measured log(k') value.
Caption: Comparison of experimental workflows for Shake-Flask and HPLC-based LogP determination.
Data Summary and Structure-Property Insights
The combination of the highly lipophilic adamantane cage and the more polar nitrophenyl group results in compounds that are typically quite lipophilic. The exact LogP value is modulated by the nature of the linker connecting the two moieties and the substitution pattern on the phenyl ring.
Table of Predicted Physicochemical Properties for Nitrophenyl Adamantanes
| Compound Name | Molecular Formula | MW ( g/mol ) | Predicted LogP (cLogP)* |
| 1-(4-Nitrophenyl)adamantane | C₁₆H₁₉NO₂ | 257.33 | 4.85 |
| N-(4-Nitrophenyl)adamantane-1-carboxamide | C₁₇H₂₀N₂O₃ | 300.36 | 4.10 |
| N-(3-Nitrophenyl)adamantane-1-carboxamide | C₁₇H₂₀N₂O₃ | 300.36 | 4.22 |
| 1-Amino-3-(4-nitrophenoxy)adamantane | C₁₆H₂₀N₂O₃ | 288.34 | 3.95 |
*Predicted using ALOGPS 2.1.[18] These are estimations and may differ from experimental values.
Insights:
-
Linker Group: Introducing a polar linker, such as the amide group in N-(4-Nitrophenyl)adamantane-1-carboxamide, decreases the LogP compared to a direct connection in 1-(4-Nitrophenyl)adamantane. This demonstrates how linkers can be used to fine-tune lipophilicity.
-
Substitution Pattern: The position of the nitro group has a modest effect. The cLogP of the 3-nitro isomer is slightly higher than the 4-nitro isomer, which can be attributed to subtle differences in intramolecular interactions and polarity.
-
Additional Polar Groups: The presence of other polar groups, like the ether oxygen and primary amine in 1-Amino-3-(4-nitrophenoxy)adamantane, further reduces the overall lipophilicity.
Conclusion
Nitrophenyl adamantanes represent a fascinating class of molecules where the robust, lipophilic nature of the adamantane core is modulated by the electronic and polar characteristics of the nitrophenyl group. A thorough understanding and accurate determination of their molecular weight and LogP values are non-negotiable for any successful drug discovery campaign. Molecular weight is a foundational parameter derived directly from the chemical formula, while LogP, a more complex property, dictates a compound's likely ADMET profile. By leveraging both rapid computational predictions and rigorous experimental methods like the shake-flask and HPLC techniques, researchers can effectively characterize these compounds, establish critical structure-property relationships, and rationally design molecules with an optimal balance of properties for therapeutic success.
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